Aminocandin
Overview
Description
Aminocandin is a member of the echinocandin class of antifungal agents. It is a cyclic lipopeptide that targets the fungal cell wall by inhibiting the enzyme 1,3-beta-glucan synthase, which is crucial for the synthesis of beta-glucan, an essential component of the fungal cell wall . This inhibition leads to cell wall instability and ultimately the death of the fungal cell. This compound has shown broad-spectrum activity against various species of Candida and Aspergillus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminocandin is synthesized through a series of complex chemical reactions involving peptide bond formation and cyclization. The synthesis typically starts with the preparation of the linear peptide chain, which is then cyclized to form the cyclic lipopeptide structure. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically engineered strains of fungi or bacteria that can produce the compound in large quantities. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. These processes include solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Aminocandin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Aminocandin has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.
Biology: Investigated for its effects on fungal cell wall synthesis and its potential as an antifungal agent.
Medicine: Explored for its therapeutic potential in treating fungal infections, particularly those caused by Candida and Aspergillus species.
Industry: Used in the development of new antifungal agents and in the study of fungal resistance mechanisms
Mechanism of Action
Aminocandin exerts its antifungal effects by inhibiting the enzyme 1,3-beta-glucan synthase, which is responsible for the synthesis of beta-glucan in the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The molecular targets of this compound include the catalytic subunit of the 1,3-beta-glucan synthase complex .
Comparison with Similar Compounds
Similar Compounds
Comparison
Aminocandin is similar to other echinocandins like caspofungin, micafungin, and anidulafungin in its mechanism of action and spectrum of activity. this compound has shown some unique properties, such as a longer half-life and potentially greater efficacy against certain resistant strains of fungi . Additionally, this compound’s structure allows for modifications that can enhance its antifungal activity and pharmacokinetic properties .
Properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,24S,25S,26S)-20-(2-aminoethylamino)-11,25-dihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-(4-octoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N9O14/c1-4-5-6-7-8-9-24-79-41-20-16-36(17-21-41)35-12-14-37(15-13-35)50(72)60-42-26-38(58-23-22-57)28-59-54(76)48-49(71)32(2)29-65(48)55(77)43(31-66)61-53(75)47(45(70)25-34-10-18-39(68)19-11-34)63-52(74)44-27-40(69)30-64(44)56(78)46(33(3)67)62-51(42)73/h10-21,32-33,38,40,42-49,58,66-71H,4-9,22-31,57H2,1-3H3,(H,59,76)(H,60,72)(H,61,75)(H,62,73)(H,63,74)/t32-,33+,38?,40+,42-,43-,44-,45+,46-,47-,48-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNFJRNUJIBDSK-NMVZEWDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CC(CNC(=O)C4C(C(CN4C(=O)C(NC(=O)C(NC(=O)C5CC(CN5C(=O)C(NC3=O)C(C)O)O)C(CC6=CC=C(C=C6)O)O)CO)C)O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@H]3CC(CNC(=O)[C@@H]4[C@H]([C@H](CN4C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@@H](NC3=O)[C@@H](C)O)O)[C@@H](CC6=CC=C(C=C6)O)O)CO)C)O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79N9O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336192 | |
Record name | Aminocandin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1102.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227472-48-2 | |
Record name | Aminocandin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05128 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aminocandin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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